molecular formula C19H25N5O B5202168 5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine

5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine

Cat. No.: B5202168
M. Wt: 339.4 g/mol
InChI Key: QCUGZKHLDPXEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine acts as a selective agonist of α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the brain and peripheral nervous system. Activation of α7 nAChR by this compound results in the influx of calcium ions into the cell, leading to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and promoting neuroprotection. It has also been shown to have potential analgesic effects through modulation of pain pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine in lab experiments is its selectivity for α7 nAChR, which allows for the investigation of specific physiological and pathological processes. However, one limitation is that the compound has a short half-life, which can make it challenging to maintain consistent levels in in vitro and in vivo experiments.

Future Directions

There are several potential future directions for the research and development of 5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine. One area of interest is the investigation of its potential therapeutic applications in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective α7 nAChR agonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanisms of action.

Synthesis Methods

The synthesis of 5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine involves several steps, including the reaction of 4-(1H-pyrazol-1-ylmethyl) piperidine with 2-(1-pyrrolidinyl) pyridine, followed by carbonylation of the resulting intermediate. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine has been widely used in scientific research to investigate the role of α7 nAChR in various physiological and pathological processes. It has been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Properties

IUPAC Name

[4-(pyrazol-1-ylmethyl)piperidin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c25-19(17-4-5-18(20-14-17)22-9-1-2-10-22)23-12-6-16(7-13-23)15-24-11-3-8-21-24/h3-5,8,11,14,16H,1-2,6-7,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUGZKHLDPXEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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